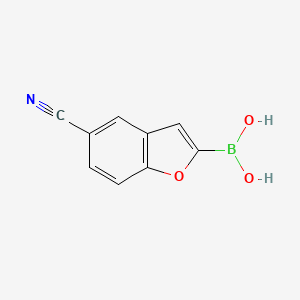

(5-Cyanobenzofuran-2-yl)boronic acid

Übersicht

Beschreibung

“(5-Cyanobenzofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C9H6BNO3 . It has a molecular weight of 186.96 . It is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, are generally synthesized using several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with boronic acid group is relatively simple and well known .

Molecular Structure Analysis

The InChI code for “(5-Cyanobenzofuran-2-yl)boronic acid” is 1S/C9H6BNO3/c11-5-6-1-2-8-7 (3-6)4-9 (14-8)10 (12)13/h1-4,12-13H . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . These properties allow chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .

Physical And Chemical Properties Analysis

“(5-Cyanobenzofuran-2-yl)boronic acid” is a solid compound .

Wissenschaftliche Forschungsanwendungen

- The compound is used in conjunction with palladium catalysts to couple with various organic halides. Results Summary: The reaction typically yields biaryl compounds with high efficiency and selectivity, contributing to the synthesis of pharmaceuticals and organic materials .

- High-throughput screening of derivatives against a range of biological targets. Results Summary: Identification of lead compounds with promising biological activity for further development .

- Copolymerization with other monomers to create polymers with boronic acid functionalities. Results Summary: Production of polymers with unique properties, such as self-healing or responsiveness to glucose levels .

- Used to modify metal catalysts in various organic transformations. Results Summary: Enhanced catalytic performance, including increased reaction rates and product yields .

- Integrated into sensors for real-time monitoring of pollutants. Results Summary: Improved sensitivity and selectivity in the detection of environmental contaminants .

- Used in the self-assembly of nanomaterials through boronate ester formation. Results Summary: Creation of nanoscale structures with potential applications in electronics and medicine .

- Utilizing the reversible kinetics of boronate ester formation for dynamic covalent chemistry. Results Summary: The development of adaptable and responsive chemical systems that can be controlled by external stimuli .

- Incorporation into device materials to interact with biological targets. Results Summary: Enhanced performance and functionality of biomedical devices, with potential for personalized medicine applications .

- Engaging in cyclization reactions to stabilize peptide structures. Results Summary: Production of cyclic peptides with improved pharmacokinetic properties .

- Designing probes that can selectively label biomolecules in living systems without interfering with natural processes. Results Summary: Precise labeling and tracking of biomolecules, contributing to our understanding of cellular processes .

Safety And Hazards

The safety information for “(5-Cyanobenzofuran-2-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(5-cyano-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLRCFQFPPZZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735778 | |

| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyanobenzofuran-2-yl)boronic acid | |

CAS RN |

331833-83-1 | |

| Record name | (5-Cyano-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.